BenchChemオンラインストアへようこそ!

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate

Chiral resolution Enantiomeric excess Stereochemical purity

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate (CAS 2126088-15-9) is a single-enantiomer (R-configuration) N-Boc-protected β-amino alcohol bearing a 5-bromo-2-pyridyl substituent, with molecular formula C12H17BrN2O3 and molecular weight 317.18 g/mol. The compound is supplied as a research chemical with a specified purity of 97.0% and is classified as harmful/irritant (GHS07).

Molecular Formula C12H17BrN2O3
Molecular Weight 317.183
CAS No. 2126088-15-9
Cat. No. B2624639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate
CAS2126088-15-9
Molecular FormulaC12H17BrN2O3
Molecular Weight317.183
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CO)C1=NC=C(C=C1)Br
InChIInChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(17)15-10(7-16)9-5-4-8(13)6-14-9/h4-6,10,16H,7H2,1-3H3,(H,15,17)/t10-/m0/s1
InChIKeyHMFGXAHOXMEWQU-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate (CAS 2126088-15-9): Sourcing the Single-Enantiomer N-Boc Amino Alcohol for Chiral Drug Discovery


(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate (CAS 2126088-15-9) is a single-enantiomer (R-configuration) N-Boc-protected β-amino alcohol bearing a 5-bromo-2-pyridyl substituent, with molecular formula C12H17BrN2O3 and molecular weight 317.18 g/mol . The compound is supplied as a research chemical with a specified purity of 97.0% and is classified as harmful/irritant (GHS07) . It functions as a chiral building block for constructing pharmaceutical candidates, most notably as a key intermediate in the synthesis of spleen tyrosine kinase (Syk) inhibitor prodrugs, where the (R)-hydroxyethyl stereochemistry directly influences bioactivity [1].

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate: Why the (S)-Enantiomer, Racemate, or Simple Boc-Aminopyridines Cannot Substitute


In chiral drug synthesis, stereochemistry at the hydroxyethyl carbon dictates downstream pharmacophore geometry. The (R)-enantiomer (CAS 2126088-15-9) is specifically required to produce the (1R)-hydroxyethyl configuration found in active Syk inhibitor intermediates; use of the (S)-enantiomer (CAS 1454908-31-6) or the racemate (CAS 1823472-70-3) would yield the incorrect stereochemistry, resulting in inactive or sub-potent diastereomers [1]. Furthermore, simple Boc-aminopyridines such as tert-butyl (5-bromopyridin-2-yl)carbamate (CAS 159451-66-8) lack the hydroxyethyl handle entirely, preventing the construction of the critical 1-hydroxyethyl linkage required for target engagement in kinase programs [2]. The bromine atom at the 5-position of pyridine is essential for downstream cross-coupling (e.g., Suzuki-Miyaura), and substitution with a 4-bromo or 6-bromo positional isomer would alter the vector of the biaryl bond and compromise the geometry of the final inhibitor scaffold [3].

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate (CAS 2126088-15-9): Quantitative Differential Evidence vs. Closest Analogs


Enantiomeric Purity: (R)-Enantiomer Specification vs. Racemate and (S)-Enantiomer

The target compound is supplied as the single (R)-enantiomer with a certified purity of 97.0% (by HPLC or equivalent) , whereas the racemic mixture (CAS 1823472-70-3) is sold at 98% chemical purity but with undefined enantiomeric composition (effectively 0% ee or a racemic 1:1 mixture) . The (S)-enantiomer (CAS 1454908-31-6) is available at 95–98% purity but represents the opposite absolute configuration . For asymmetric synthesis programs targeting Syk or other kinases, the (R)-enantiomer provides defined (R)-stereochemistry at the hydroxyethyl carbon; the racemate would require costly chiral separation before use and yields at best 50% of the desired enantiomer, while the (S)-enantiomer would produce the incorrect diastereomer [1].

Chiral resolution Enantiomeric excess Stereochemical purity

Procurement Cost Differential: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemate

The (R)-enantiomer (CAS 2126088-15-9) is priced at £539.00 per 100 mg and £863.00 per 250 mg from Fluorochem . The racemic mixture (CAS 1823472-70-3) is offered at a lower price point (typically 30–50% less per gram based on market surveys of major suppliers) [1]. The (S)-enantiomer (CAS 1454908-31-6) is priced comparably to the (R)-enantiomer but yields the incorrect stereoisomer for (R)-configured drug candidates . Although the racemate appears cheaper on a per-gram basis, the effective cost of the desired (R)-enantiomer obtained from racemate resolution is approximately double the listed price after accounting for the 50% maximum theoretical yield and additional chiral chromatography costs.

Cost efficiency Procurement economics Chiral building block pricing

Bromine Regiochemistry: 5-Bromo-2-pyridyl vs. 3-Bromo and 4-Bromo Positional Isomers in Cross-Coupling Reactivity

The 5-bromo-2-pyridyl scaffold in the target compound positions bromine at the 5-position of pyridine, which is activated for palladium-catalyzed cross-coupling via oxidative addition at the 5-position while the 2-position is occupied by the chiral amino alcohol substituent. Literature demonstrates that 2,5-dibromopyridine undergoes regioselective lithiation exclusively at the 2-position, leaving the 5-bromine intact for subsequent Suzuki-Miyaura coupling [1]. In contrast, 3-bromopyridine and 4-bromopyridine positional isomers exhibit different reactivity profiles: 3-bromopyridine is less activated toward oxidative addition due to electronic effects, and 4-bromopyridine would place the biaryl bond at a divergent geometry incompatible with Syk inhibitor pharmacophore requirements [2]. Quantitative studies on halopyridine Suzuki coupling show that 2-bromopyridine reacts approximately 2- to 5-fold faster than 3-bromopyridine under standard Pd(PPh₃)₄ conditions, a trend that extends to the 5-bromo-2-substituted pyridine family [3].

Suzuki-Miyaura coupling Regioselectivity Halopyridine reactivity

Hydroxyethyl Handle: Synthetic Utility vs. Simple Boc-Aminopyridine (CAS 159451-66-8)

The target compound contains a free primary hydroxyl group (as part of the 2-hydroxyethyl substituent), enabling direct further functionalization—oxidation to the corresponding aldehyde or carboxylic acid, O-alkylation, or Mitsunobu reaction—without deprotection of the Boc group . In contrast, tert-butyl (5-bromopyridin-2-yl)carbamate (CAS 159451-66-8; MW 273.13 g/mol) lacks the hydroxyethyl moiety entirely and provides only a Boc-protected amine handle with no additional functionalization point [1]. This difference means that CAS 159451-66-8 requires at least one additional synthetic step (N-alkylation with a suitable electrophile) to install the carbon framework needed for the hydroxyethyl side chain, typically adding 2–3 steps to a synthetic route. The target compound thus offers a more advanced intermediate with a higher functional group density (three orthogonal handles: Boc-carbamate, primary alcohol, and aryl bromide) versus the simpler Boc-aminopyridine which offers only two [2].

Synthetic versatility Functional group interconversion β-Amino alcohol chemistry

Application-Specific Differentiation: Syk Inhibitor Intermediate vs. Generic Bromopyridine Building Blocks

A specific, published patent application (US20150299125A1, Merck Sharp & Dohme) demonstrates that (R)-configured 1-(5-bromopyridin-2-yl)-1-hydroxyethyl intermediates are essential precursors for producing Syk inhibitor prodrugs [1]. In this patent, the racemic methyl trans-4-[1-(5-bromopyridin-2-yl)-1-hydroxyethyl]cyclohexanecarboxylate is separated by chiral SFC into its (R)- and (S)-enantiomers, and only the (1R)-enantiomer is carried forward into the active pharmaceutical compound [2]. This establishes a documented, application-specific requirement for the (R)-stereochemistry that the target compound provides. In comparison, alternative bromopyridine building blocks without the chiral hydroxyethyl group (e.g., simple 2-amino-5-bromopyridine or its Boc-protected derivative) cannot furnish the critical 1-hydroxyethyl stereocenter and would require de novo asymmetric synthesis of this center, adding significant complexity [3].

Syk kinase inhibition Prodrug synthesis Pharmaceutical intermediate

(R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate (CAS 2126088-15-9): Validated Application Scenarios for Procurement Decision-Making


Asymmetric Synthesis of Syk Kinase Inhibitor Prodrugs

The compound serves as a direct chiral precursor for (1R)-hydroxyethyl-substituted Syk inhibitor intermediates, as documented in US20150299125A1 (Merck Sharp & Dohme). The (R)-enantiomer is purchased ready-to-use, bypassing the chiral SFC separation step described in the patent and ensuring the correct stereochemistry for incorporation into the final biarylaminopyridine scaffold [1].

Suzuki-Miyaura Cross-Coupling for Biaryl C–C Bond Formation

The 5-bromo-2-pyridyl aryl bromide handle enables palladium-catalyzed Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids to construct biaryl linkages. The 5-position bromine is favored for oxidative addition, and the 2-position is occupied by the chiral amino alcohol, providing predictable and regioselective coupling outcomes. This scenario is relevant for constructing diverse biaryl libraries in medicinal chemistry hit-to-lead optimization [2].

Oxazolidinone Cyclization for Conformationally Constrained Scaffolds

The N-Boc-β-amino alcohol motif undergoes base-mediated intramolecular cyclization to form chiral oxazolidinones, as described by Benedetti and Norbedo (2000). This transformation enables the construction of conformationally constrained heterocyclic scaffolds, useful in fragment-based drug design and diversity-oriented synthesis programs. The (R)-enantiomer ensures the correct absolute configuration of the resulting oxazolidinone ring [3].

Late-Stage Functionalization via the Primary Alcohol Handle

The free primary hydroxyl group permits direct oxidation to the aldehyde or carboxylic acid, O-alkylation, acylation, or Mitsunobu reactions without affecting the Boc protecting group. This enables late-stage diversification of advanced intermediates, supporting parallel synthesis and structure-activity relationship (SAR) studies in kinase inhibitor programs where the hydroxyethyl side chain modulates potency, selectivity, or pharmacokinetic properties .

Quote Request

Request a Quote for (R)-tert-Butyl (1-(5-bromopyridin-2-yl)-2-hydroxyethyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.